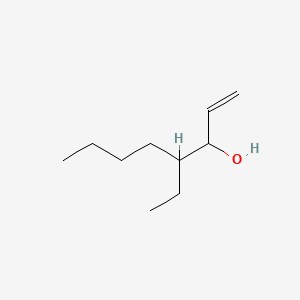
4-Ethyloct-1-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyloct-1-en-3-ol is an organic compound with the molecular formula C10H20O. It is a type of fatty alcohol and is known for its distinctive odor. This compound is used in various applications, including as a fragrance ingredient and in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyloct-1-en-3-ol typically involves the reaction of oct-1-en-3-ol with ethylating agents under controlled conditions. One common method is the ethylation of oct-1-en-3-ol using ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are used to facilitate the ethylation reaction. The process is typically conducted at elevated temperatures and pressures to optimize the reaction rate and product yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyloct-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield saturated alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 4-Ethyloct-1-en-3-one or 4-Ethyloctanoic acid.
Reduction: 4-Ethyloctanol.
Substitution: 4-Ethyloct-1-en-3-yl chloride.
Aplicaciones Científicas De Investigación
4-Ethyloct-1-en-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in biological signaling and as a potential pheromone.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the fragrance industry due to its pleasant odor and in the production of other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethyloct-1-en-3-ol involves its interaction with specific molecular targets. In biological systems, it can act as a signaling molecule, binding to receptors and triggering specific cellular responses. The exact pathways and targets can vary depending on the context, but it often involves modulation of enzyme activity and gene expression.
Comparación Con Compuestos Similares
4-Ethyloct-1-en-3-ol can be compared with other similar compounds such as:
Oct-1-en-3-ol: Similar structure but lacks the ethyl group, leading to different chemical properties and applications.
4-Ethyloct-1-yn-3-ol: Contains a triple bond instead of a double bond, resulting in different reactivity and uses.
1-Octen-3-ol: Another related compound with a similar backbone but different functional groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
58046-43-8 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
4-ethyloct-1-en-3-ol |
InChI |
InChI=1S/C10H20O/c1-4-7-8-9(5-2)10(11)6-3/h6,9-11H,3-5,7-8H2,1-2H3 |
Clave InChI |
AZFUMZRIDXIUQM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


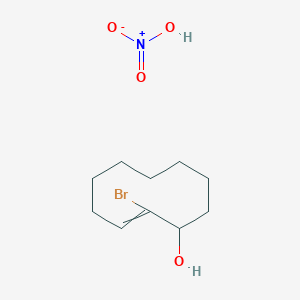
![Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl-](/img/structure/B14611400.png)
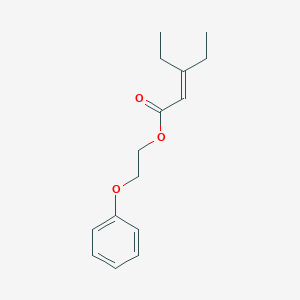
![2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14611424.png)
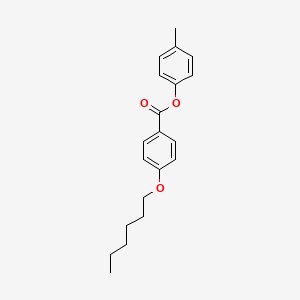
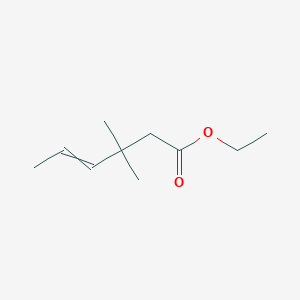
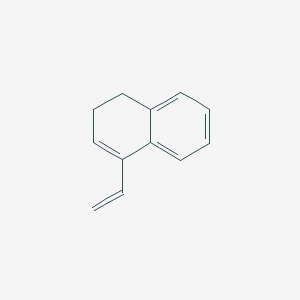

![2-[2-Hydroxy-3-(2-hydroxyphenyl)sulfanylpropyl]sulfanylphenol](/img/structure/B14611449.png)
![[(5S,5aS,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B14611456.png)
![2-[Ethyl(phenyl)amino]ethyl butylcarbamate](/img/structure/B14611474.png)
![N,N'-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14611480.png)
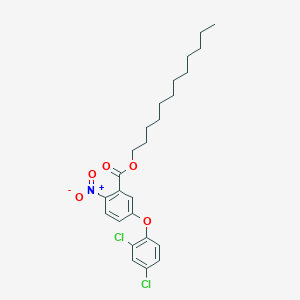
![[(3-Methylbut-3-en-2-yl)sulfanyl]benzene](/img/structure/B14611490.png)
